molecular formula C22H19N3O2S B2861353 Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852134-62-4

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No. B2861353
M. Wt: 389.47
InChI Key: YCDIEINJGZSCNU-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound that contains several functional groups and rings, including an indole ring, a thiazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents. The aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

NMDA Receptor Antagonists

Indolin compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show low nanomolar activity in both binding and functional assays, and they have demonstrated effectiveness in a mouse model of formalin-induced hyperalgesia after oral administration. This research suggests potential applications in pain management and neurological disorders (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

Indole derivatives, including those with thiazolidinone and azetidinone moieties, have been synthesized and shown to exhibit significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds, such as Schiff base indole derivatives, present a promising avenue for the development of new therapeutic agents (Verma et al., 2019).

Synthetic Cannabinoids

Research on synthetic cannabinoids, including benzoylindole derivatives, has revealed their potential cannabinoid receptor agonist properties. Studies have focused on the identification and quantitation of these compounds in illegal products, which has implications for forensic science and substance abuse research (Nakajima et al., 2011).

Neuropeptide Y Receptor Antagonists

Benzimidazoles derived from indoles have been synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing antiobesity drugs. These compounds show high affinity for the Y1 receptor and selectivity over other NPY receptors, suggesting potential in obesity treatment (Zarrinmayeh et al., 1998).

Fructose-1,6-Bisphosphatase Inhibitors

Indole derivatives have been identified as potential inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. These compounds, including (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone, show promise for diabetes management and metabolic disorder treatment (Rudnitskaya et al., 2009).

Antitumor Agents

Indole compounds with antitubulin action, such as 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), have demonstrated potent antitumor activity in preclinical models. These compounds overcome drug resistance mediated by P-glycoprotein and show reduced neurotoxicity compared to traditional agents (Ahn et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDIEINJGZSCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

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